molecular formula C18H13ClN6O2 B10972839 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10972839
M. Wt: 380.8 g/mol
InChI Key: YIZWVANMKGCRCB-UHFFFAOYSA-N
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Description

2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines, which are recognized for their diverse biological activities and potential as therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furyl Intermediate: The initial step involves the preparation of the 2-furyl moiety through a reaction between furfural and appropriate reagents under controlled conditions.

    Attachment of the Chloromethylphenoxy Group: The 2-chloro-5-methylphenoxy group is introduced via a nucleophilic substitution reaction, where the furyl intermediate reacts with 2-chloro-5-methylphenol in the presence of a base.

    Cyclization to Form the Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine Core: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and phenoxy moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has shown potential as an inhibitor of various enzymes and receptors. It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo-pyrimidine family, known for its biological activities.

    Triazolopyrimidines: Compounds with similar triazole and pyrimidine rings, used in various therapeutic applications.

    Furyl Derivatives: Compounds containing the furyl moiety, often used in medicinal chemistry.

Uniqueness

2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C18H13ClN6O2

Molecular Weight

380.8 g/mol

IUPAC Name

4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H13ClN6O2/c1-10-2-4-13(19)15(6-10)26-8-11-3-5-14(27-11)17-22-18-12-7-21-23-16(12)20-9-25(18)24-17/h2-7,9H,8H2,1H3,(H,21,23)

InChI Key

YIZWVANMKGCRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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